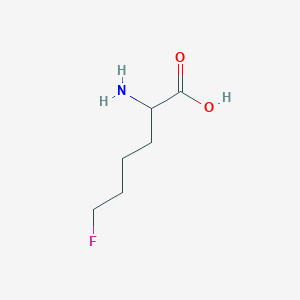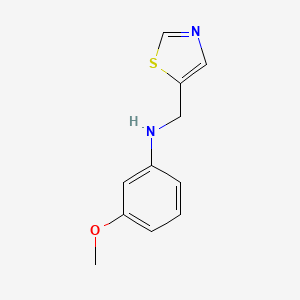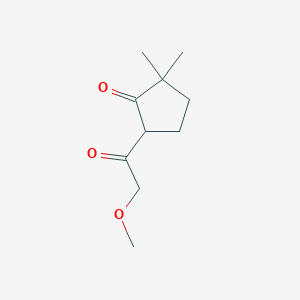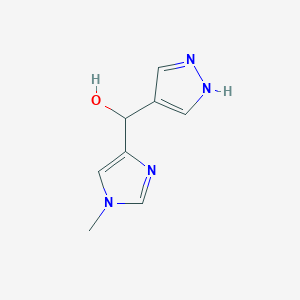![molecular formula C12H13BrN2 B13317408 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of anilines It features a bromine atom attached to the benzene ring and a pyrrole moiety linked via a methyl group to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:
Bromination: The starting material, aniline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Pyrrole Introduction: The brominated aniline is then reacted with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a secondary or tertiary amine derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole moiety can engage in π-π stacking or hydrogen bonding interactions, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-[(1-methyl-1H-indol-2-yl)methyl]aniline
- 4-Bromo-N-[(1-methyl-1H-pyrazol-2-yl)methyl]aniline
- 4-Bromo-N-[(1-methyl-1H-imidazol-2-yl)methyl]aniline
Uniqueness
4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the presence of the pyrrole moiety, which imparts distinct electronic and steric properties compared to indole, pyrazole, or imidazole derivatives. This uniqueness can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C12H13BrN2 |
|---|---|
Molecular Weight |
265.15 g/mol |
IUPAC Name |
4-bromo-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H13BrN2/c1-15-8-2-3-12(15)9-14-11-6-4-10(13)5-7-11/h2-8,14H,9H2,1H3 |
InChI Key |
XGJGGWLYVZURDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)



![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)

![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)

![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)


